N-Fmoc-3-methylamino propylamine HCl
Overview
Description
N-Fmoc-3-methylamino propylamine hydrochloride is a chemical compound with the molecular formula C19H23ClN2O2. It is commonly used in organic synthesis, particularly in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methylamino propylamine hydrochloride typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting 3-methylamino propylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of N-Fmoc-3-methylamino propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-methylamino propylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, allowing the free amino group to participate in further reactions.
Protection and Deprotection: The compound can be used to protect amino groups during peptide synthesis and can be deprotected using specific reagents.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium carbonate in dichloromethane.
Deprotection: Piperidine in dimethylformamide (DMF) or other suitable solvents.
Major Products Formed
The major products formed from the reactions involving N-Fmoc-3-methylamino propylamine hydrochloride include the deprotected amine and various peptide derivatives when used in peptide synthesis .
Scientific Research Applications
N-Fmoc-3-methylamino propylamine hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Fmoc-3-methylamino propylamine hydrochloride involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in subsequent reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-amino propylamine hydrochloride: Similar structure but without the methyl group on the amino group.
N-Fmoc-2-aminoethylamine hydrochloride: Similar protecting group but different alkyl chain length.
Uniqueness
N-Fmoc-3-methylamino propylamine hydrochloride is unique due to the presence of the methyl group on the amino group, which can influence its reactivity and the properties of the resulting peptides . This makes it a valuable tool in the synthesis of specific peptide sequences and in the study of protein interactions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCSZFQAOUWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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